6-Azaspiro[3.4]octane hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol . It is known for its unique spirocyclic structure, which consists of a nitrogen-containing spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane hemioxalate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
6-Azaspiro[3.4]octane hemioxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[3.4]octane hemioxalate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring system.
6-Azaspiro[3.4]octane: This compound lacks the hemioxalate group but shares the core spirocyclic structure.
Uniqueness
6-Azaspiro[3.4]octane hemioxalate is unique due to its specific spirocyclic structure and the presence of the hemioxalate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1523571-81-4 |
---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
SVFZHRQWKBJNND-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.